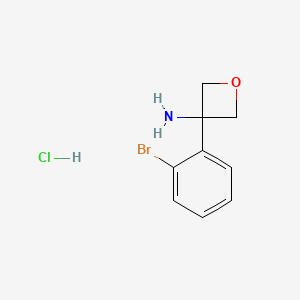

3-(2-Bromophenyl)oxetan-3-amine hydrochloride

Description

Structural Significance of Oxetane-Containing Compounds in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a critical structural motif in drug discovery due to its unique physicochemical properties. Its incorporation into molecules like 3-(2-bromophenyl)oxetan-3-amine hydrochloride enhances metabolic stability, reduces lipophilicity, and improves aqueous solubility compared to larger cyclic ethers or acyclic analogs. The oxetane’s high three-dimensionality and polarity make it an effective bioisostere for carbonyl groups, as demonstrated in analogs of thalidomide and lenalidomide, where it mitigates epimerization risks while maintaining pharmacological activity.

A key advantage lies in its ability to modulate p$$Ka$$ values. For instance, replacing morpholine with a piperazine-oxetane moiety in lanraplenib reduced basicity (p$$Ka$$ from 8.0 to 6.4), improving selectivity and metabolic stability. Table 1 summarizes the impact of oxetane incorporation on drug-like properties:

Positional Isomerism in Bromophenyl-Substituted Oxetane Derivatives

Positional isomerism significantly influences the physicochemical and biological behavior of bromophenyl-oxetane derivatives. The 2-bromo substitution in this compound confers distinct electronic and steric effects compared to its 3- and 4-bromo analogs.

Synthesis routes highlight these differences. For example, 3-(2-bromophenyl)oxetane is synthesized via CuCN·2LiCl-mediated coupling of 3-iodooxetane with 2-bromophenylboronic acid, yielding 40–45% isolated product. In contrast, 3-(3-bromophenyl) and 3-(4-bromophenyl) analogs require tailored Suzuki-Miyaura conditions to address steric hindrance, often resulting in lower yields (30–35%).

Comparative NMR data further illustrate structural variations:

Historical Development of Amino-Oxetane Pharmacophores

The integration of amino-oxetane motifs into drug candidates has evolved through strategic synthetic advancements. Early work focused on oxetane-β-amino acids, such as JP4-039, where the oxetane improved solubility by 76-fold compared to carbonyl-containing analogs.

Key milestones include:

- 2006–2016 : Oxetanes gained traction as carbonyl bioisosteres, exemplified by thalidomide derivatives with enhanced plasma stability.

- 2017–2022 : Clinical candidates like ziresovir (RSV inhibitor) leveraged oxetanes to reduce tissue accumulation via lowered basicity.

- 2023–Present : Scalable syntheses (e.g., 1 kg batches of 3,3-disubstituted oxetanes) enabled broader exploration in kinase inhibitors and antiviral agents.

The development of this compound reflects these trends, serving as a versatile intermediate for Suzuki couplings and Buchwald-Hartwig aminations in targeted therapies.

Propriétés

IUPAC Name |

3-(2-bromophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGARDJCXVBBYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride typically involves the reaction of 2-bromobenzaldehyde with an appropriate amine under specific conditions to form the oxetane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Bromophenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions in the presence of strong acids or bases, leading to the formation of linear compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while ring-opening reactions can produce linear amines or alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features an oxetane ring and a bromophenyl group, contributing to its unique reactivity. The molecular formula is CHBrClN O, with a molecular weight of approximately 264.55 g/mol. The presence of both the amine and bromine functional groups allows for diverse chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .

Chemistry

- Synthesis Building Block : 3-(2-Bromophenyl)oxetan-3-amine hydrochloride serves as a building block in synthesizing more complex organic molecules. Its unique structure facilitates various organic reactions, enabling the development of novel compounds with specific properties.

- Reagent in Organic Reactions : It is utilized as a reagent in numerous organic reactions, contributing to the formation of substituted phenyl derivatives and other complex structures.

Biology

- Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. Its interaction with biological targets could lead to significant findings in pharmacology.

- Mechanism of Action : The compound's amino group can form hydrogen bonds with biological molecules, while the bromophenyl group participates in hydrophobic interactions. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects .

Medicinal Chemistry

- Pharmaceutical Intermediate : Ongoing research is investigating its potential as a pharmaceutical intermediate in developing new drugs. Its structural characteristics may allow it to act on specific biological pathways relevant to disease treatment .

- Neuropharmacology : There are indications that it might be beneficial in treating neurological disorders due to its unique structural features that influence biological activity.

Antimicrobial Studies

Research indicates that compounds similar to this compound have shown promising antimicrobial activity against various microbial strains. For instance, studies on heteroannulated compounds demonstrated significant inhibition against Gram-negative bacteria due to specific functional groups present in their structures .

Anticancer Evaluations

In vitro studies have revealed that certain derivatives exhibit moderate cytotoxicity against cancer cell lines such as HCT-116 and HepG2. The presence of the oxetane ring appears to enhance cytotoxic effects when combined with specific heterocyclic moieties . The results suggest potential applications in cancer therapeutics.

Mécanisme D'action

The mechanism of action of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Key Observations:

- Halogen Effects: Bromine (Br) and chlorine (Cl) increase molecular weight and lipophilicity compared to fluorine (F).

- Steric vs. Electronic Effects : Ortho-substituted derivatives (e.g., 2-Br, 2-F) face steric challenges, which may limit rotational freedom but enhance binding specificity in drug design .

- Electron-Withdrawing Groups: Meta-fluoro and para-nitro analogs (e.g., 3-NO₂ in ) exhibit enhanced reactivity in nucleophilic substitution reactions due to electron-deficient aromatic rings .

Activité Biologique

3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

This compound is characterized by its oxetane structure, which contributes to its biological properties. The compound's molecular formula is CHBrClNO, with a molecular weight of approximately 271.56 g/mol. Its synthesis typically involves the reaction of 2-bromophenyl derivatives with oxetanamines under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may modulate the activity of various enzymes and receptors, leading to significant biological effects. Notably, it has been studied for its potential antibacterial and anticancer properties.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunits.

Table 1: Antibacterial Activity Summary

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 3-(2-Bromophenyl)oxetan-3-amine | MRSA | 1–4 µg/mL | Inhibition of protein synthesis |

| Linezolid | MRSA | 2 µg/mL | Inhibition of protein synthesis |

| Tedizolid | MRSA | 0.5 µg/mL | Inhibition of protein synthesis |

In a study published in Chemical Papers, derivatives of this compound were synthesized and evaluated for their antimicrobial efficacy against clinical isolates, demonstrating significant potential as a lead compound for antibiotic development.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may inhibit cancer cell growth while sparing non-tumorigenic cells, indicating a selective cytotoxic effect. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study: In Vivo Efficacy

In vivo studies conducted on animal models infected with MRSA showed that treatment with this compound resulted in a significant reduction in bacterial load and improved survival rates compared to untreated controls. These findings underscore its potential therapeutic use against resistant bacterial infections.

Research Findings and Applications

The compound's versatility extends beyond antibacterial and anticancer applications. It is being explored for various pharmaceutical applications due to its structural characteristics:

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various organic compounds.

- Potential Drug Development : Its unique structure allows for modifications that may enhance its biological activity or reduce toxicity.

- Chemical Reactivity : The compound can undergo various chemical reactions, including oxidation and substitution, making it valuable in synthetic chemistry .

Q & A

Q. What are the recommended synthetic routes for 3-(2-bromophenyl)oxetan-3-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-bromophenylboronic acid with oxetan-3-one derivatives under palladium-catalyzed cross-coupling conditions, followed by amination and HCl salt formation. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling (similar to methods for 3-(3-bromophenyl)oxetan-3-amine ).

- Temperature control : Reactions at 80–100°C optimize coupling efficiency while minimizing decomposition.

- Workup : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) yields >85% purity. Post-amination, HCl salt formation in diethyl ether ensures crystallinity.

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and bromophenyl substituents (aromatic protons at δ ~7.2–7.8 ppm) .

- Mass spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 258.0) .

- Elemental analysis : Confirm stoichiometry (C, H, N, Br, Cl) within ±0.3% deviation .

Q. What stability considerations are critical for handling and storage?

Q. Which analytical techniques resolve conflicting solubility data in polar vs. nonpolar solvents?

Q. How can researchers optimize reaction scalability without compromising purity?

- Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., oxetane ring-opening) at scale .

- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in bromophenyl substitution during synthesis?

- DFT calculations : Compare activation energies for bromine substitution at ortho vs. para positions. The ortho position (2-bromo) is favored due to reduced steric hindrance with the oxetane ring .

- X-ray crystallography : Structural data reveal π-π stacking between bromophenyl and oxetane moieties, stabilizing the ortho isomer .

Q. How does the bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

Q. What strategies mitigate conflicting cytotoxicity data in cell-based assays?

Q. How can computational modeling predict the compound’s binding affinity for neurotransmitter receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.